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Compound Name:
methylbenzyl)thiophene

Cat. No.: B8091286

Get Quote

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7) is a key building block
comprising a thiophene ring linked via a methylene bridge to a trisubstituted benzene ring. Its
analysis is critical for monitoring the quality of early-stage SGLT2 inhibitor synthesis.

This guide characterizes the molecule's Electron lonization (EI) fragmentation pattern,
identifying three primary diagnostic pathways: benzylic cleavage (yielding thienyl and
substituted benzyl cations) and de-bromination. It compares these signatures against common
process impurities (e.g., des-bromo analogs) to establish a robust identification protocol.

Chemical Identity & Properties
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Property Detail

Chemical Name 2-(5-Bromo-2-methylbenzyl)thiophene
Molecular Formula C12H11BrS

Molecular Weight 267.19 g/mol

Monoisotopic Mass 265.976 (7°Br), 267.974 (31Br)

Thiophene ring, Methylene linker, Aryl Bromide,

Key Structural Features
Aryl Methyl group

Experimental Protocol

To replicate the fragmentation patterns described below, the following GC-MS methodology is
recommended. This protocol ensures sufficient resolution of regioisomers and stable ionization.

GC-MS Method Parameters

o System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

e Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 um film) or equivalent (5% phenyl-
methylpolysiloxane).

e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Inlet: Splitless mode (1 pL injection), 280°C.
e Oven Program:
o Initial: 60°C for 1 min.
o Ramp 1: 20°C/min to 200°C.
o Ramp 2: 10°C/min to 300°C (Hold 5 min).
e lon Source (El): 230°C, 70 eV electron energy.

e Transfer Line: 280°C.
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e Scan Range: m/z 40-400.

Fragmentation Pattern Analysis

The mass spectrum of 2-(5-Bromo-2-methylbenzyl)thiophene is dominated by cleavage at
the weak benzylic C-C bonds and the stability of the resulting aromatic cations.

Molecular lon Cluster (M)

e m/z 266 and 268: The molecular ion appears as a distinct doublet with a near 1:1 intensity
ratio, characteristic of a single bromine atom (’°Br and 81Br isotopes).

» Stability: The M* peak is of moderate intensity, indicating the molecule is relatively stable
under EIl conditions but prone to fragmentation at the methylene bridge.

Primary Fragmentation Pathways

The molecule fragments primarily through three mechanisms:

o Path A: Formation of Thienylmethyl Cation (a-Cleavage)
o Cleavage of the bond between the methylene linker and the phenyl ring.
o Fragment:m/z 97 (Thiophen-2-ylmethyl cation).

o Mechanism: The positive charge is stabilized by the sulfur atom in the thiophene ring. This
is often the Base Peak (100% abundance) in benzylthiophene derivatives due to the high
stability of the thienylcarbenium ion.

» Path B: Formation of Substituted Benzyl Cation

o

Cleavage of the bond between the methylene linker and the thiophene ring.

[¢]

Fragment:m/z 183 and 185 (5-Bromo-2-methylbenzyl cation).[4][5]

[e]

Mechanism: This ion retains the bromine atom, preserving the 1:1 isotope pattern. It
frequently rearranges to a substituted tropylium ion (bromo-methyl-tropylium), further
stabilizing the fragment.
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o Path C: De-bromination
o Homolytic cleavage of the C-Br bond.[4]
o Fragment:m/z 187 ([M — Br]*).

o Mechanism: Loss of the bromine radical (79/81 Da) yields the cation C12H11S*. This peak
is distinct because it lacks the bromine isotope pattern, appearing as a singlet (with
associated 3C satellites).

Fragmentation Pathway Diagram
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Figure 1: Proposed EI fragmentation pathways for 2-(5-Bromo-2-methylbenzyl)thiophene.
The m/z 97 and m/z 183/185 ions are the primary diagnostic markers.

Comparative Profiling (Product Performance)

In drug development, distinguishing the target intermediate from regioisomers and starting
materials is vital.[1] The table below compares the mass spectral performance of the target
against common alternatives.
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Performance Insight

¢ Resolution Power: GC-MS provides high specificity for this molecule primarily through the

m/z 97 ion (confirming the thiophene-CH2 moiety) combined with the m/z 183/185 doublet

(confirming the specific brominated aromatic ring).
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» Isomer Differentiation: While MS alone struggles to differentiate the 2-thienyl and 3-thienyl
isomers (both produce m/z 97), the target 2-isomer is synthetically favored in the standard
Canagliflozin route. If isomer contamination is suspected, rely on the chromatographic
retention time (RT) established in the protocol section, as the 2-substituted thiophene
typically has a lower boiling point and elutes earlier than the 3-isomer due to steric shielding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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